molecular formula C21H22F4N2O3S B2918009 N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941910-40-3

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2918009
CAS No.: 941910-40-3
M. Wt: 458.47
InChI Key: YYMNKXLGLFNHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic chemical compound of significant interest in modern chemical and pharmaceutical research. This molecule features a complex structure that combines a fluorinated aniline moiety with a tosyl-protected piperidine-acetamide chain, making it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. While specific biological data for this exact compound is not available in the public domain, its structural components are associated with various bioactive molecules. For instance, N-(substituted phenyl)acetamides are a well-documented class of compounds known to exhibit a range of biological activities, serving as key scaffolds in the development of protease inhibitors , dihydrofolate reductase (DHFR) inhibitors , and potent analgesic agents . The 4-fluoro-3-(trifluoromethyl)phenyl group is a common pharmacophore found in agrochemicals and pharmaceuticals, known to influence the molecule's electronic properties, lipophilicity, and metabolic stability . The presence of the 1-tosylpiperidin-2-yl group suggests potential for interactions with enzymatic targets, as piperidine derivatives are prevalent in medicinal chemistry. This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can utilize it as a building block in organic synthesis, a candidate for high-throughput screening, or a lead compound for the development of novel active molecules. For specific handling, storage, and safety information, please refer to the available Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F4N2O3S/c1-14-5-8-17(9-6-14)31(29,30)27-11-3-2-4-16(27)13-20(28)26-15-7-10-19(22)18(12-15)21(23,24)25/h5-10,12,16H,2-4,11,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMNKXLGLFNHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and piperidinyl components. The trifluoromethyl group is introduced through a trifluoromethylation reaction, while the tosyl group is added via tosylation of the piperidinyl ring. The final step involves coupling the phenyl and piperidinyl components using amide bond formation techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom in the phenyl ring can be oxidized under specific conditions.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl anion.

  • Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the trifluoromethyl group.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Fluorinated phenols or carboxylic acids.

  • Reduction: Trifluoromethyl anions or alcohols.

  • Substitution: Tosylate derivatives or other functionalized piperidines.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the tosyl group modulates its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Acetamide + Tosylpiperidine 4-Fluoro-3-(trifluoromethyl)phenyl, 1-tosylpiperidin-2-yl ~489 (estimated) N/A
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) Acetamide + Piperazine 3-(Trifluoromethyl)phenyl, 4-phenylpiperazine 379.4 [4]
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13) Acetamide + Benzothiazole 3-(Trifluoromethyl)phenyl, 6-trifluoromethylbenzothiazole 422.3 [6]
CHEMBL1077823 Pyridopyrimidinone + Acetamide 4-Fluoro-3-(trifluoromethyl)phenyl, pyridopyrimidinone, isoxazole 609.6 [9]
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide Acetamide + Indole-Sulfonyl 3-(Trifluoromethyl)phenyl, sulfonyl-indole, 4-methylpiperidine 521.6 [14]

Key Observations:

  • Trifluoromethyl/Fluorine Effects: The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenylpiperazine derivatives) .
  • Tosylpiperidine vs.

Physicochemical and Pharmacokinetic Properties

Table 4: Comparative Physicochemical Data
Compound Name logP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors PSA (Ų) Reference
Target Compound ~3.5 (estimated) 8 1 ~90 N/A
N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide 3.45 4 1 32.59 [12]
CHEMBL1077823 4.9 11 0 116.6 [9]
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide ~2.8 6 1 49.8 [4]

Key Observations:

  • The target compound’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • High PSA (~90 Ų) due to the tosyl and acetamide groups may limit blood-brain barrier penetration compared to less polar analogs (e.g., CHEMBL1077823 with PSA 116.6 Ų) .

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as LY2584702 tosylate, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula : C21H19F4N7O3S
  • Molecular Weight : 477.52 g/mol
  • CAS Number : 1082949-68-5

LY2584702 acts primarily as an ATP-competitive inhibitor of the p70 S6 kinase (S6K1), which is a crucial component of the mTOR signaling pathway. This pathway is integral to regulating cell growth, proliferation, and survival. The inhibition of S6K1 leads to decreased phosphorylation of downstream targets involved in protein synthesis and cell cycle progression, thereby exerting anti-tumor effects.

Anti-Tumor Efficacy

Research indicates that LY2584702 demonstrates significant anti-tumor activity across various cancer models:

  • In vitro Studies : The compound has shown effective inhibition of cellular S6 phosphorylation with an IC50 value of approximately 0.24 μM in HCT116 colon carcinoma cells .
  • In vivo Studies : In xenograft models using U87MG glioblastoma and HCT116 colon carcinoma, administration of LY2584702 at a dose of 2.5 mg/kg twice daily resulted in notable tumor growth inhibition .

Selectivity Profile

LY2584702 exhibits a high degree of selectivity over other kinases and cell surface markers, with a selectivity ratio indicating it effectively inhibits 83 other kinases while maintaining minimal off-target effects . This selectivity is crucial for reducing potential side effects associated with broader kinase inhibitors.

Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of LY2584702 in patients with advanced solid tumors. The results indicated that the compound was well-tolerated, with manageable side effects. Notably, some patients exhibited partial responses, suggesting potential therapeutic benefits in specific tumor types .

Comparative Biological Activity

The following table summarizes the biological activities and selectivity profiles of LY2584702 compared to other related compounds:

CompoundTarget KinaseIC50 (μM)Selectivity RatioAnti-Tumor Activity
LY2584702p70 S6 Kinase0.24HighYes
PF-4708671p70 S6 Kinase0.5ModerateLimited
Other CompoundsVariousVariesLowVariable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.